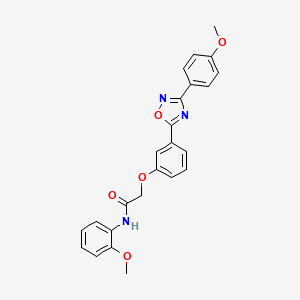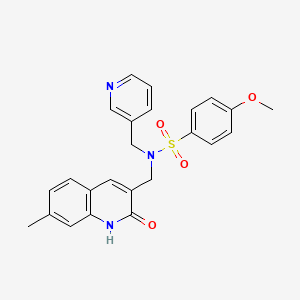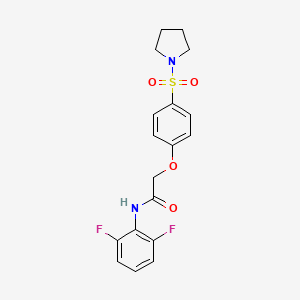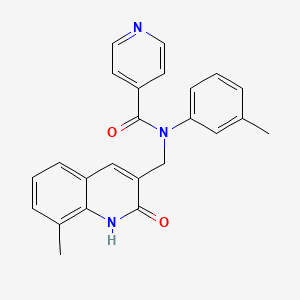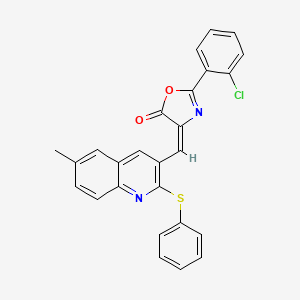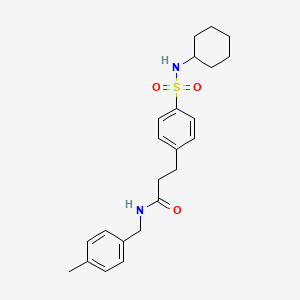
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, also known as CSPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of neuroscience. CSPB is a synthetic compound that belongs to the family of sulfonamide derivatives and has been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. This compound has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification responses in cells, and to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. It has also been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is its ability to selectively target specific signaling pathways involved in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, including the development of more effective and efficient synthesis methods, the investigation of its potential applications in other fields such as cancer research, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide involves the reaction of N-cyclohexylsulfamide with 4-bromoacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 4-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-7-9-20(10-8-18)17-24-23(26)16-13-19-11-14-22(15-12-19)29(27,28)25-21-5-3-2-4-6-21/h7-12,14-15,21,25H,2-6,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOOKOYUJJMGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


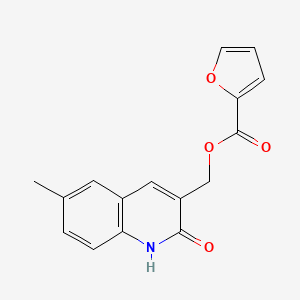

![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
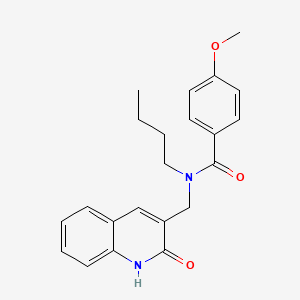
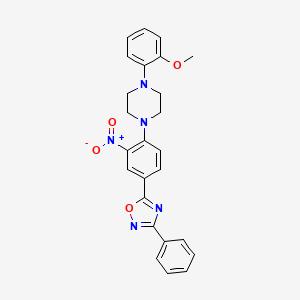
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
